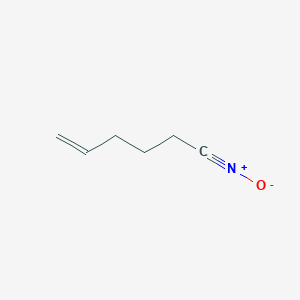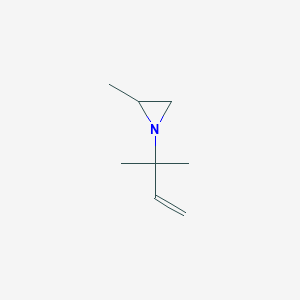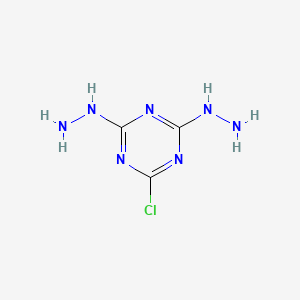
L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-alanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-缬氨酰-N~5~-(二氨基亚甲基)-L-鸟氨酰-L-丙氨酰-L-丙氨酸是一种结构独特的复杂肽化合物,包含缬氨酸、鸟氨酸、丙氨酸和二氨基亚甲基基团。由于其潜在的生物学和化学特性,该化合物在多个科学研究领域引起了关注。
准备方法
合成路线和反应条件
L-缬氨酰-N~5~-(二氨基亚甲基)-L-鸟氨酰-L-丙氨酰-L-丙氨酸的合成通常涉及固相肽合成 (SPPS)。该方法允许将氨基酸逐个添加到固定在固体树脂上的不断增长的肽链上。该过程包括:
偶联反应: 使用 HBTU(O-苯并三唑-N,N,N’,N’-四甲基脲六氟磷酸盐)或 DIC(N,N’-二异丙基碳二酰亚胺)等试剂活化羧基。
脱保护步骤: 使用 TFA(三氟乙酸)或类似试剂从氨基酸中去除保护基团。
从树脂中裂解: 使用 TFA 等强酸将最终肽从树脂中裂解,然后通过 HPLC(高效液相色谱)进行纯化。
工业生产方法
该化合物的工业生产可能涉及大规模 SPPS 或溶液相合成,具体取决于所需的产量和纯度。该过程针对效率、产率和成本效益进行了优化,通常涉及自动肽合成仪。
化学反应分析
反应类型
L-缬氨酰-N~5~-(二氨基亚甲基)-L-鸟氨酰-L-丙氨酰-L-丙氨酸可以发生各种化学反应,包括:
氧化: 与过氧化氢或高锰酸钾等氧化剂反应。
还原: 与硼氢化钠或氢化铝锂等还原剂反应。
取代: 涉及氨基或羧基的亲核取代反应。
常用试剂和条件
氧化: 水溶液中的过氧化氢。
还原: 甲醇中的硼氢化钠。
取代: 在碱性条件下胺或硫醇等亲核试剂。
形成的主要产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能产生氧化肽,而还原可能产生肽的还原形式。
科学研究应用
L-缬氨酰-N~5~-(二氨基亚甲基)-L-鸟氨酰-L-丙氨酰-L-丙氨酸在科学研究中具有多种应用:
化学: 用作研究肽合成和反应的模型化合物。
生物学: 研究其在蛋白质-蛋白质相互作用和酶抑制中的潜在作用。
医学: 探索其在药物开发中的治疗潜力,特别是在靶向特定酶或受体方面。
工业: 用于开发基于肽的材料和生物偶联物。
作用机制
L-缬氨酰-N~5~-(二氨基亚甲基)-L-鸟氨酰-L-丙氨酰-L-丙氨酸的作用机制涉及其与特定分子靶标(例如酶或受体)的相互作用。二氨基亚甲基基团可能在与活性位点结合中发挥关键作用,而肽骨架则提供结构稳定性。所涉及的途径可能包括抑制酶活性或调节受体信号传导。
相似化合物的比较
类似化合物
- L-缬氨酰-N~5~-(二氨基亚甲基)-L-鸟氨酰甘氨酸
- L-缬氨酰-N~5~-(二氨基亚甲基)-L-鸟氨酰-L-苯丙氨酰-L-丝氨酸
- L-异亮氨酰-L-缬氨酰-N~5~-(二氨基亚甲基)-L-鸟氨酰-L-亮氨酰-L-谷氨酰-L-丙氨酸
独特性
L-缬氨酰-N~5~-(二氨基亚甲基)-L-鸟氨酰-L-丙氨酰-L-丙氨酸是独一无二的,因为它具有特定的氨基酸组合以及二氨基亚甲基基团的存在。这种结构赋予了独特的化学和生物学特性,使其成为研究和工业应用的宝贵化合物。
属性
CAS 编号 |
798541-23-8 |
|---|---|
分子式 |
C17H33N7O5 |
分子量 |
415.5 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C17H33N7O5/c1-8(2)12(18)15(27)24-11(6-5-7-21-17(19)20)14(26)22-9(3)13(25)23-10(4)16(28)29/h8-12H,5-7,18H2,1-4H3,(H,22,26)(H,23,25)(H,24,27)(H,28,29)(H4,19,20,21)/t9-,10-,11-,12-/m0/s1 |
InChI 键 |
NRSUXOUPDJYEOP-BJDJZHNGSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)N |
规范 SMILES |
CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(C)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


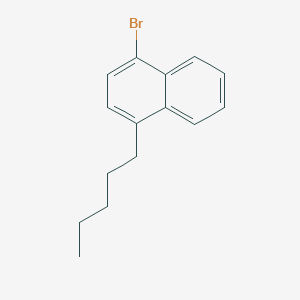

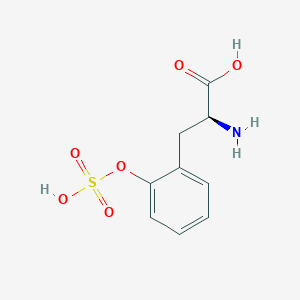
![4-Bromobicyclo[4.4.1]undeca-2,4,7,9-tetraene-3-carbaldehyde](/img/structure/B12537573.png)
![(2S)-2-acetamido-N-[(2R,3R,4S,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-3-methylbutanamide](/img/structure/B12537577.png)
![Phosphine, bis(1-methylethyl)[4-(triphenylsilyl)phenyl]-](/img/structure/B12537582.png)
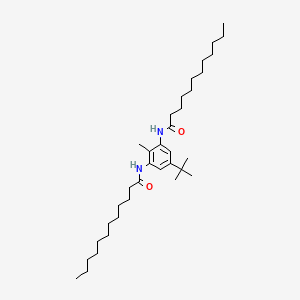
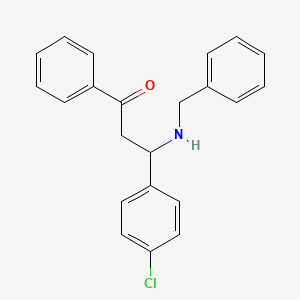
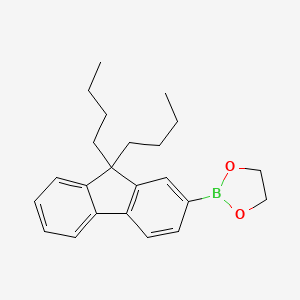
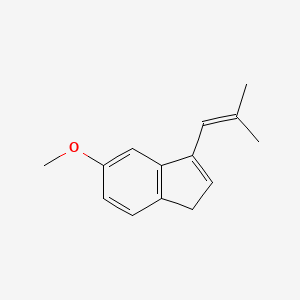
![3-Hydroxyfuro[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B12537618.png)
